

Application of Quinalphos in Agricultural Pest Control: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Quinalphos**

Cat. No.: **B1678678**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of **Quinalphos**, an organophosphate insecticide, in agricultural pest control studies. It includes detailed application notes summarizing its efficacy, residue analysis, and toxicological data, along with specific experimental protocols for key studies.

Application Notes

Quinalphos is a broad-spectrum insecticide and acaricide widely used in agriculture to control a variety of chewing and sucking pests.^[1] Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the pest.^[2]

Efficacy Studies

Quinalphos, commonly formulated as a 25% Emulsifiable Concentrate (EC), has demonstrated significant efficacy against a range of agricultural pests across various crops.

Table 1: Efficacy of **Quinalphos** 25% EC Against Sucking Pests in Chilli

Pest	Application Rate (g a.i./ha)	Mean Pest Population (per leaf) After Treatment	Yield (q/ha)
Aphids (<i>Aphis gossypii</i>)	375	0.49	19.88
750	0.35	21.25	
Thrips (<i>Scirtothrips dorsalis</i>)	375	1.25	19.88
750	0.83	21.25	
Mites (<i>Polyphagotarsonemus latus</i>)	325	0.80	-
375	0.60	19.88	
750	0.60	21.25	

Table 2: Efficacy of **Quinalphos** 25% EC Against Pests in Rice

Pest	Application Rate (ml/ha)	Pest Damage (%)	Yield (t/ha)
Leaf Folder (<i>Cnaphalocrocis medinalis</i>)	1500	1.4 - 3.5	5.75 - 6.3
Yellow Stem Borer (<i>Scirpophaga incertulas</i>)	-	6.01 (DH at 7 DAT)	-
2.64 (WH at 21 DAT)			

DH: Dead Heart, WH: White Ear, DAT: Days After Treatment

Table 3: Efficacy of **Quinalphos** Against Cotton Bollworm Complex

Pest Complex	Application Rate (g a.i./ha)	Boll Damage (%)	Locule Damage (%)
Bollworms	500	4.83 (7 DAS)	30.14
	8.08 (14 DAS)		
Pink Bollworm (<i>Pectinophora</i> <i>gossypiella</i>)	-	-	-
American Bollworm (<i>Helicoverpa</i> <i>armigera</i>)	Novaluron 1.5 ml/l + Quinalphos 25 EC 2 ml/l	5.0 (mortality at 5 days)	-

DAS: Days After Spraying

Residue and Dissipation Studies

Understanding the persistence and dissipation of **Quinalphos** is crucial for ensuring food safety and minimizing environmental impact.

Table 4: Dissipation and Half-life of **Quinalphos** in Various Matrices

Crop/Matrix	Initial Deposit (mg/kg)	Half-life (days)	Pre-Harvest Interval (PHI) (days)
Tomato	0.307	2.62	10
Cabbage	0.41 - 0.75	1.27 - 3.02	7
Cauliflower	1.19 - 1.842	4.8 - 5.3	17 - 22
Okra	-	1.25 - 1.43	7
Soil (Cabbage field)	-	1.12 - 1.24	-
Water (Rice-fish system)	-	1.0 - 1.1	-
Sediment (Rice-fish system)	-	11.1 - 12.2	-

Toxicological Studies

The impact of **Quinalphos** on non-target organisms is a significant consideration in its application.

Table 5: Acute Toxicity of **Quinalphos** to Earthworms (*Eisenia fetida*)

Test Type	Endpoint	Value
Artificial Soil Test	14-Day LC50	>1000 mg/kg dry soil

Experimental Protocols

Protocol for Field Efficacy Evaluation of Quinalphos 25% EC in Rice

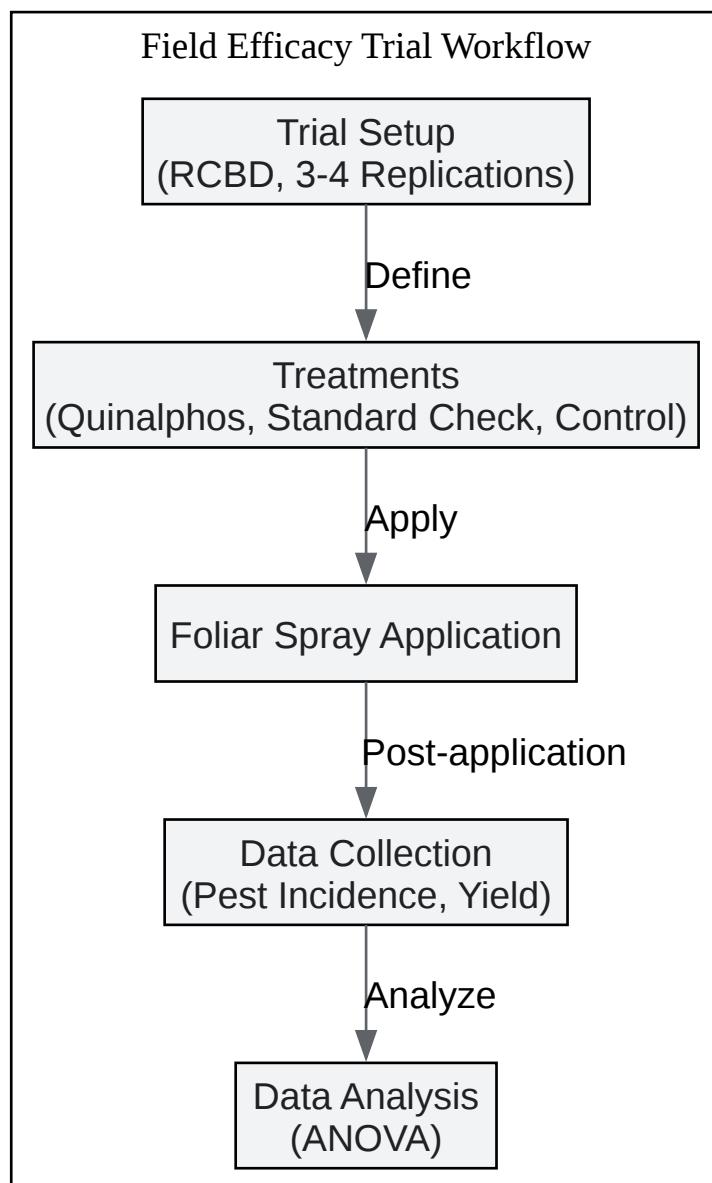
This protocol outlines the methodology for conducting a field trial to assess the efficacy of **Quinalphos** 25% EC against rice pests such as the yellow stem borer and leaf folder.[\[3\]](#)[\[4\]](#)[\[5\]](#) [\[6\]](#)

1.1. Experimental Design

- Design: Randomized Complete Block Design (RCBD).
- Replications: 3-4.
- Plot Size: 5m x 5m.
- Treatments:
 - T1: **Quinalphos** 25% EC at the recommended dose (e.g., 1500 ml/ha).
 - T2: A standard check insecticide.
 - T3: Untreated control.

1.2. Trial Management

- Crop Variety: Select a locally adapted and susceptible rice variety.
- Agronomic Practices: Follow standard agricultural practices for the region regarding land preparation, fertilization, and irrigation.
- Application: Apply the treatments as a foliar spray using a knapsack sprayer calibrated to deliver a uniform spray volume. The first application should be made at the appearance of the pest population, with a second application 15-20 days later if necessary.


1.3. Data Collection

- Pest Incidence:
 - Yellow Stem Borer: Record the number of dead hearts (DH) and white ears (WE) from 20 randomly selected hills per plot at 30 and 50 days after transplanting (DAT) and at harvest.
 - Leaf Folder: Record the percentage of damaged leaves from 20 randomly selected hills per plot before each spray and at 7 and 14 days after each spray (DAS).

- Yield: Harvest the central 3m x 3m area of each plot, sundry the grains, and record the grain yield (q/ha).

1.4. Data Analysis

- Analyze the pest incidence and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.

[Click to download full resolution via product page](#)

Field Efficacy Trial Workflow Diagram

Protocol for Quinalphos Residue Analysis in Vegetables using QuEChERS and GC-MS/MS

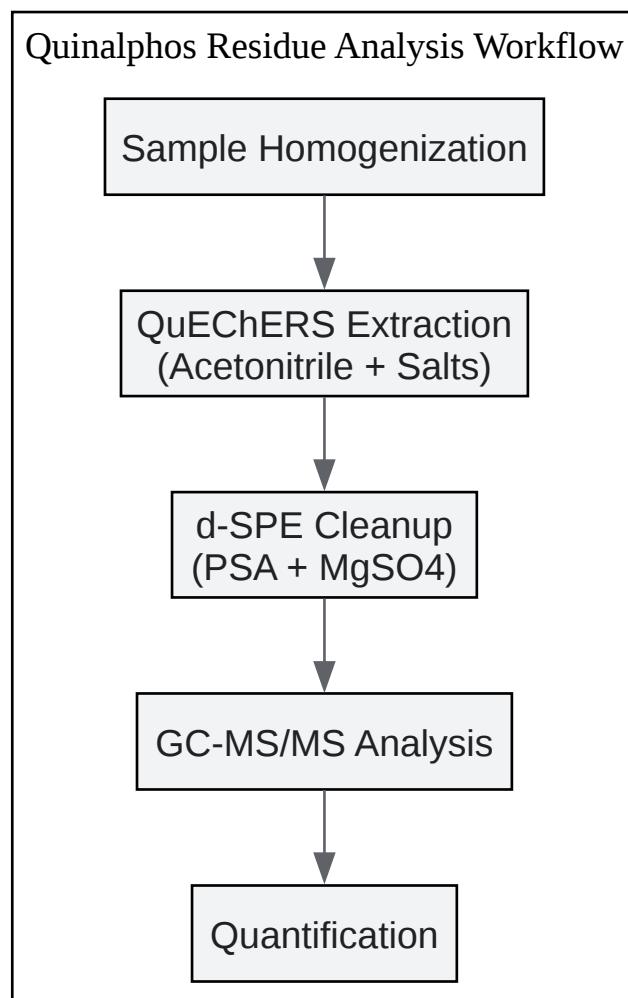
This protocol describes the determination of **Quinalphos** residues in vegetable samples.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

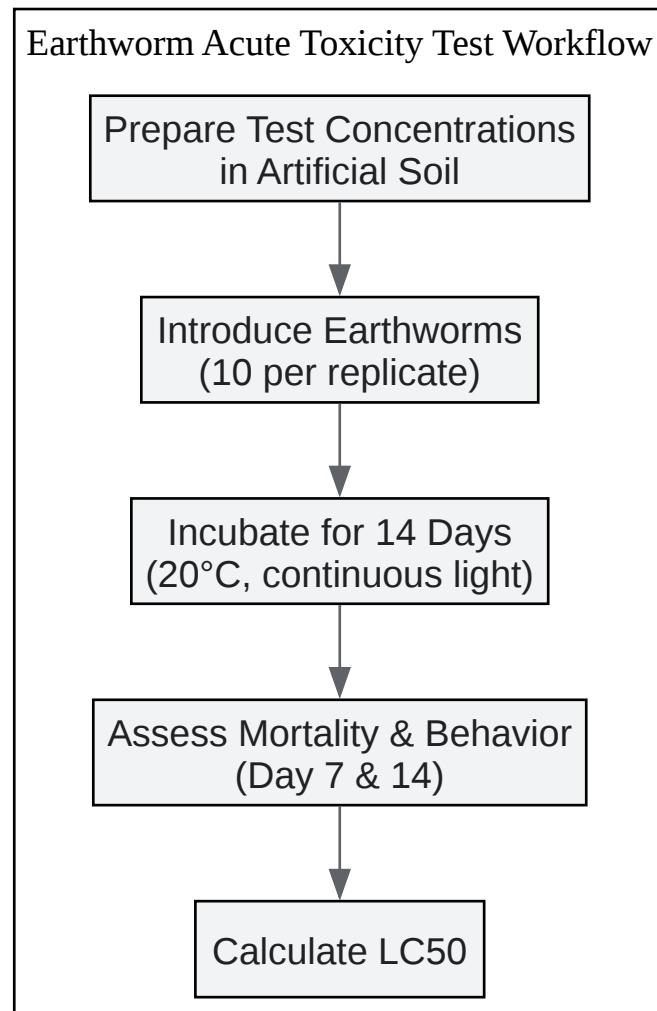
2.1. Sample Preparation and Extraction (QuEChERS Method)

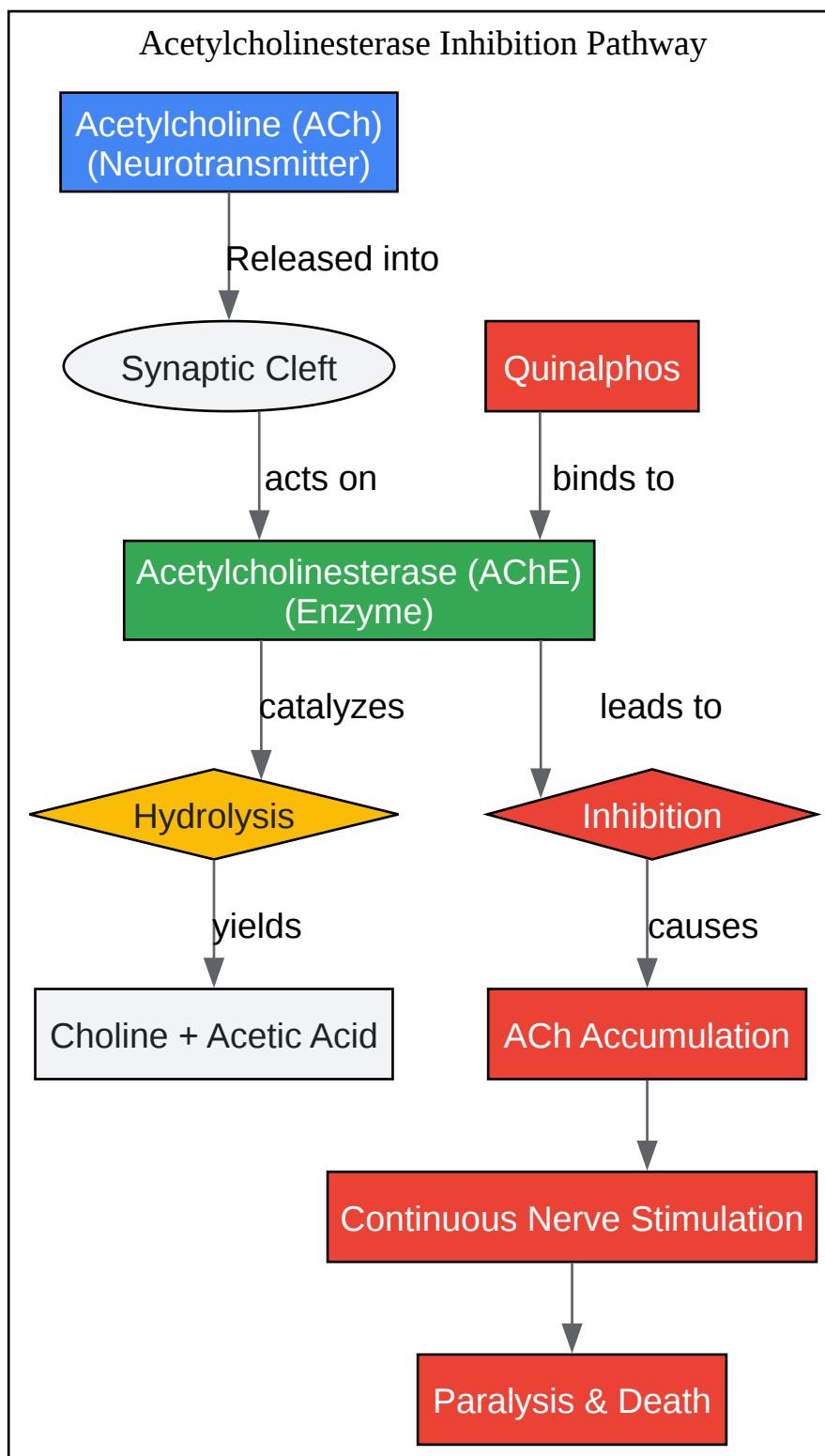
- Homogenize a representative 10-15 g sample of the vegetable.
- Place the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium chloride).
- Shake vigorously for 1 minute and centrifuge at ≥ 3000 rpm for 5 minutes.

2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate.
- Vortex for 30 seconds and centrifuge at high speed for 5 minutes.


2.3. GC-MS/MS Analysis


- Transfer the cleaned extract into an autosampler vial.
- Inject 1-2 μ L into the GC-MS/MS system.
- GC Conditions (Typical):
 - Column: HP-5ms or equivalent.
 - Injector Temperature: 250°C.


- Oven Program: Start at 80°C, hold for 2 min, ramp to 180°C at 20°C/min, then to 300°C at 5°C/min, hold for 10 min.
- Carrier Gas: Helium at a constant flow rate.
- MS/MS Conditions (Typical for **Quinalphos**):
 - Ionization Mode: Electron Ionization (EI).
 - Monitor Transitions: Select appropriate precursor and product ions for **Quinalphos**.

2.4. Quantification

- Prepare matrix-matched calibration standards to compensate for matrix effects.
- Quantify the **Quinalphos** concentration based on the calibration curve.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dhanulux - Quinalphos Insecticide for Cotton & Paddy Crops [dhanuka.com]
- 2. Quinalphos (Ref: ENT 27397) [sitem.herts.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. ppqs.gov.in [ppqs.gov.in]
- 5. books.irri.org [books.irri.org]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. hpst.cz [hpst.cz]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. recipiipp.pt [recipiipp.pt]
- To cite this document: BenchChem. [Application of Quinalphos in Agricultural Pest Control: Detailed Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1678678#application-of-quinalphos-in-agricultural-pest-control-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com